molecular formula C6H9ClO2 B2611968 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid CAS No. 1849381-55-0

1-(2-Chloroethyl)cyclopropane-1-carboxylic acid

Cat. No. B2611968
CAS RN: 1849381-55-0
M. Wt: 148.59
InChI Key: QQKXOYGRDLQEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H9ClO2 . It is a white solid and is used in various scientific applications .


Molecular Structure Analysis

The molecular structure of 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid is represented by the InChI code: 1S/C6H9ClO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) . The exact mass of the molecule is 148.029114 .


Physical And Chemical Properties Analysis

1-(2-Chloroethyl)cyclopropane-1-carboxylic acid has a molecular weight of 148.59 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 261.7±13.0 °C at 760 mmHg . The compound is a white solid .

Scientific Research Applications

Synthesis and Structural Analysis

Research on cyclopropane derivatives, including compounds similar to 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid, has focused on their synthesis and structural analysis. One study detailed the synthesis and X-ray study of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, highlighting the unique Z-configuration of the cyclopropane rings and their perpendicular disposition to attached atoms, offering insights into the structural characteristics of cyclopropane compounds (Cetina et al., 2004).

Biological Activity

The biological diversity and activity of cyclopropane-containing natural products have been extensively studied. Cyclopropane moieties, including those structurally related to 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid, exhibit a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. This research underscores the potential of cyclopropane derivatives in developing new therapeutic agents (Coleman & Hudson, 2016).

Chemical Synthesis and Reactions

The synthetic versatility of cyclopropane derivatives has been explored through various chemical reactions. For instance, lithiated chloroalkyloxazolines have been used to synthesize heterosubstituted cyclopropanes, showcasing the potential for creating chiral nonracemic cyclopropanes, which are valuable in medicinal chemistry (Rocchetti et al., 2003). Another study demonstrated the transformation of carboxylic acid esters into allyl halides through cyclopropyl sulfonates, further emphasizing the chemical utility of cyclopropane rings in synthetic applications (Matyushenkov & Kulinkovich, 2006).

Applications in Organic Synthesis

The Kulinkovich cyclopropanation of carboxylic acid derivatives is a notable reaction that utilizes cyclopropanes as building blocks in organic synthesis. This method allows for the efficient formation of cyclopropanols and other heteroatom-substituted cyclopropanes, highlighting the importance of cyclopropane derivatives in constructing complex molecular architectures ([Cha & Kulinkovich, 2012](https://consensus.app/papers/kulinkovich-cyclopropanation-carboxylic-acid-cha/3e3bbf1a3a935e10b8fcee66efae1f6a/?utm_source=chatgpt)).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-chloroethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKXOYGRDLQEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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